1-(5-Bromo-3-methyl-2-pyridyl)-2-pyrrolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-3-methyl-2-pyridyl)-2-pyrrolidinone is a chemical compound with a pyridine ring substituted with a bromine atom and a methyl group, and a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-3-methyl-2-pyridyl)-2-pyrrolidinone typically involves the bromination of 3-methyl-2-pyridine followed by the introduction of the pyrrolidinone group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The subsequent step involves the reaction of the brominated intermediate with pyrrolidinone under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-3-methyl-2-pyridyl)-2-pyrrolidinone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while oxidation reactions can produce pyridine N-oxides .
Scientific Research Applications
1-(5-Bromo-3-methyl-2-pyridyl)-2-pyrrolidinone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of agrochemicals
Mechanism of Action
The mechanism of action of 1-(5-Bromo-3-methyl-2-pyridyl)-2-pyrrolidinone involves its interaction with specific molecular targets. The bromine atom and the pyrrolidinone moiety can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The compound can modulate biological pathways by inhibiting or activating specific targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Bromo-3-methyl-2-pyridyl)propan-1-amine
- 1-(5-Bromo-3-methyl-2-pyridyl)-2-methylpropan-1-amine
- (5-Bromo-3-methyl-2-pyridyl)-(1-piperidyl)methanone
Uniqueness
1-(5-Bromo-3-methyl-2-pyridyl)-2-pyrrolidinone is unique due to the presence of both the brominated pyridine ring and the pyrrolidinone group. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C10H11BrN2O |
---|---|
Molecular Weight |
255.11 g/mol |
IUPAC Name |
1-(5-bromo-3-methylpyridin-2-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H11BrN2O/c1-7-5-8(11)6-12-10(7)13-4-2-3-9(13)14/h5-6H,2-4H2,1H3 |
InChI Key |
MJJYWDBJELMCJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N2CCCC2=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.